![molecular formula C20H30O3 B12527542 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane CAS No. 654068-28-7](/img/structure/B12527542.png)
2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane is a chemical compound with a molecular mass of 318.21949481999997 daltons It is characterized by the presence of a benzyloxy group attached to an oct-3-en-1-yl chain, which is further connected to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers of the aromatic series.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy group and oxane ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: A precursor in the synthesis of 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structural features, including the benzyloxy group attached to an oct-3-en-1-yl chain and an oxane ring. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research and industry .
Properties
CAS No. |
654068-28-7 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(8-phenylmethoxyoct-3-enoxy)oxane |
InChI |
InChI=1S/C20H30O3/c1(2-4-10-16-22-20-14-8-11-17-23-20)3-9-15-21-18-19-12-6-5-7-13-19/h2,4-7,12-13,20H,1,3,8-11,14-18H2 |
InChI Key |
HTDBWZWDAYAUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC=CCCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
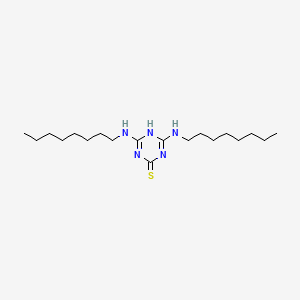
![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
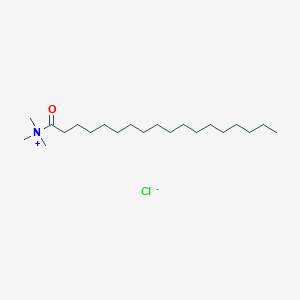
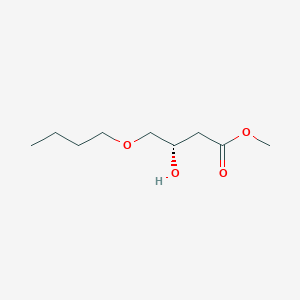
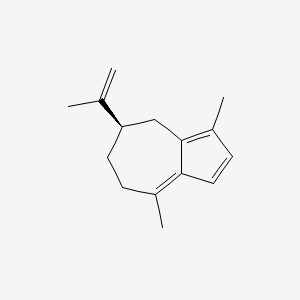
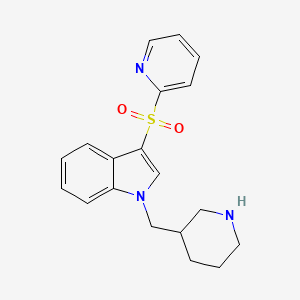
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
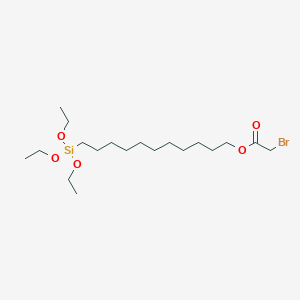
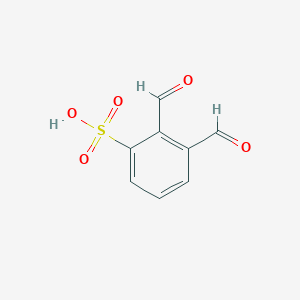
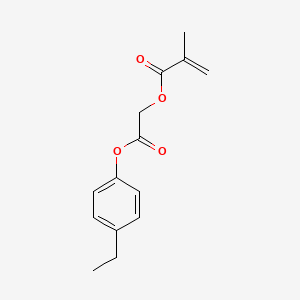
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
